4-Chloro-3-ethylbenzaldehyde
Overview
Description
4-Chloro-3-ethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-3-ethylbenzaldehyde are likely to be organic compounds with nucleophilic properties . This is because this compound, being an aldehyde, has a carbonyl group that is electrophilic in nature . This allows it to react with nucleophiles, which are species that donate electron pairs .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition . In this process, the nucleophile attacks the electrophilic carbon atom of the carbonyl group in this compound . This results in the formation of a new bond and the conversion of the carbonyl group into a hydroxyl group .
Biochemical Pathways
The interaction of this compound with nucleophiles can lead to the formation of various products, depending on the specific nucleophile involved . For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These reactions are part of broader biochemical pathways that involve the transformation of aldehydes and ketones .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific nucleophile it reacts with. For example, the formation of oximes or hydrazones could potentially inhibit or alter the activity of certain enzymes or other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-ethylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-ethylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-3-ethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-chloro-3-ethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-3-ethylbenzoic acid.
Reduction: 4-Chloro-3-ethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as a building block in the manufacture of dyes and fragrances.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Similar structure but lacks the ethyl group at the third position.
3-Ethylbenzaldehyde: Similar structure but lacks the chlorine atom at the fourth position.
4-Chloro-3-methylbenzaldehyde: Similar structure but has a methyl group instead of an ethyl group at the third position.
Uniqueness
4-Chloro-3-ethylbenzaldehyde is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-chloro-3-ethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMHKIAIPIIRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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